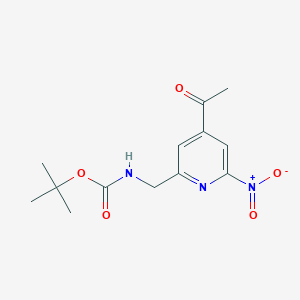
Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17N3O5 and a molecular weight of 295.29 g/mol . It is primarily used in research and development, particularly in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate typically involves the reaction of 4-acetyl-6-nitropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Tert-butyl (4-acetyl-6-nitropyridin-2-YL)methylcarbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules .
類似化合物との比較
Similar Compounds
Tert-butyl (6-acetyl-4-nitropyridin-2-YL)methylcarbamate: Similar structure but with different positioning of functional groups.
Tert-butyl (4-nitropyridin-2-yl)methylcarbamate: Lacks the acetyl group, leading to different chemical properties.
特性
分子式 |
C13H17N3O5 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
tert-butyl N-[(4-acetyl-6-nitropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17N3O5/c1-8(17)9-5-10(15-11(6-9)16(19)20)7-14-12(18)21-13(2,3)4/h5-6H,7H2,1-4H3,(H,14,18) |
InChIキー |
MJUITKVYCLXMEJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)[N+](=O)[O-])CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















